

Application Notes and Protocols: Utilizing AM095 Free Acid in GTPyS Binding Assays

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Compound of Interest		
Compound Name:	AM095 free acid	
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Introduction

This document provides detailed application notes and protocols for the use of **AM095 free acid** in Guanine Nucleotide [y-S]Thiotriphosphate (GTPyS) binding assays. It is critical to note that based on current scientific literature, **AM095 free acid** is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) and is not reported to be an antagonist of G-Protein Coupled Receptor 84 (GPR84)[1][2][3]. Therefore, the protocols and data presented herein focus on the established activity of AM095 at the LPA1 receptor.

The GTPyS binding assay is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs) in response to ligand binding[4][5]. Agonist activation of a GPCR promotes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein. The use of a non-hydrolyzable GTP analog, such as [35 S]GTPyS, results in the accumulation of the activated $G\alpha$ -[35 S]GTPyS complex, which can be quantified[5]. This assay can be used to determine the potency and efficacy of agonists, as well as the inhibitory activity of antagonists[4][5][6].

This application note will first detail the established use of **AM095 free acid** as an LPA1 antagonist in a GTPyS binding assay. A separate section will provide a brief overview of GPR84 and its antagonists that have been characterized using this assay format.



AM095 Free Acid: A Potent LPA1 Receptor Antagonist

AM095 free acid has been characterized as a potent antagonist of the LPA1 receptor, demonstrating inhibitory activity in GTPyS binding assays with recombinant human and mouse LPA1 receptors[2][3].

Quantitative Data: AM095 Free Acid Inhibition of LPA1

Receptor	Assay Type	Parameter	Value (μM)
Human LPA1	[³⁵ S]GTPγS Binding Assay	IC50	0.98[2][3]
Mouse LPA1	[³⁵ S]GTPγS Binding Assay	IC50	0.73[2][3]

Experimental Protocol: AM095 Free Acid in an LPA1 GTPyS Binding Assay

This protocol is adapted from established methodologies for assessing LPA1 receptor antagonists[2].

I. Materials and Reagents

- AM095 free acid
- Membrane preparation: Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1.
- [35S]GTPyS: (specific activity >1000 Ci/mmol)
- Lysophosphatidic acid (LPA) (18:1): Agonist
- Guanosine diphosphate (GDP)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5



- Saponin
- Fatty acid-free bovine serum albumin (BSA)
- 96-well microplates
- Scintillation counter
- Dimethyl sulfoxide (DMSO)

II. Experimental Procedure

- Preparation of Reagents:
 - Prepare a stock solution of AM095 free acid in DMSO. Further dilute in assay buffer to the desired concentrations.
 - Prepare a stock solution of LPA in a suitable solvent and dilute in assay buffer to the desired concentration.
 - Prepare the complete assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 50 μg/mL saponin, and 0.2% fatty acid-free BSA, pH 7.5.
 - Prepare a solution of [35 S]GTPyS and 5 μ M GDP in the complete assay buffer.
- Assay Protocol:
 - In a 96-well microplate, add the following in order:
 - Varying concentrations of AM095 free acid (or vehicle control DMSO).
 - 25 to 40 μg of cell membranes expressing the LPA1 receptor.
 - A fixed concentration of the agonist LPA (e.g., 900 nM) to stimulate GTPyS binding. For determining agonist activity of AM095, LPA is omitted.
 - Incubate the plate at 30°C for 30 minutes to allow for antagonist binding.



- Initiate the binding reaction by adding the [35S]GTPγS and GDP solution to a final concentration of approximately 0.1 nM [35S]GTPγS.
- Incubate the plate at 30°C for an additional 30-60 minutes with gentle agitation.
- Termination and Detection:
 - Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPyS) from the total binding.
 - Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of **AM095 free acid**.
 - Calculate the IC₅₀ value using non-linear regression analysis.

GPR84: An Inflammatory G-Protein Coupled Receptor

While AM095 is not a GPR84 antagonist, GPR84 is a receptor of significant interest in inflammation and immunology[7]. It is activated by medium-chain fatty acids and couples primarily to the Gαi/o signaling pathway[8]. Several potent and selective GPR84 antagonists have been identified and characterized using GTPγS binding assays.

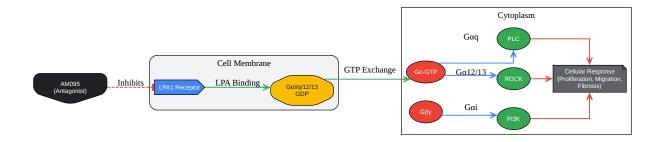
GPR84 Antagonists in GTPyS Binding Assays

A number of antagonists have been developed for GPR84 and their inhibitory effects have been quantified using GTPyS binding assays. For instance, compounds such as GLPG1205 and the experimental compound 837 have been shown to be effective antagonists of human GPR84 in this assay format[7][9][10]. These studies often utilize cell membranes from HEK293



or CHO cells engineered to express human GPR84, sometimes as a fusion protein with a $G\alpha$ subunit to enhance the assay signal[9][10].

Visualizations Signaling Pathways



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Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.

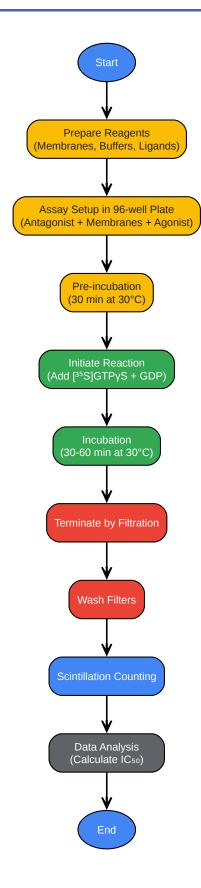


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Caption: GPR84 Signaling Pathway and Antagonism.

Experimental Workflow





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Caption: General Workflow for a [35S]GTPyS Binding Assay.



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References

- 1. AM095 (free acid) MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AM095 free acid | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 4. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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